molecular formula C8H11N5 B15274377 1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine

1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine

Cat. No.: B15274377
M. Wt: 177.21 g/mol
InChI Key: ZWHBSJCCVARLEC-UHFFFAOYSA-N
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Description

1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine is a bipyrazole derivative featuring methyl groups at the 1 and 1' positions and an amine substituent at the 5-position. Bipyrazole scaffolds are widely employed in coordination chemistry due to their ability to act as bidentate ligands, forming stable metal-organic frameworks (MOFs) or coordination polymers .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-methyl-5-(1-methylpyrazol-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-12-4-3-6(10-12)7-5-8(9)13(2)11-7/h3-5H,9H2,1-2H3

InChI Key

ZWHBSJCCVARLEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine typically involves the reaction of 3,3’-dimethyl-1H,1’H-bipyrazole with an amine source under controlled conditions. One common method is the condensation reaction between 3,3’-dimethyl-1H,1’H-bipyrazole and an amine, such as ammonia or an alkylamine, in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents under inert atmosphere conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alkylated products. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its coordination chemistry with metal ions.

    Biology: Research on the compound’s biological activity includes its potential as a ligand for biological receptors or as a probe for studying enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.

    Industry: The compound is used in the development of advanced materials, such as catalysts, sensors, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-1H,1’H-[3,3’]bipyrazolyl-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target. For example, in coordination chemistry, the compound may form stable complexes with metal ions, influencing their reactivity and properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related bipyrazole/heterocyclic derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine 1,1'-methyl, 5-amine ~222.26* MOFs, ligand for metal coordination N/A
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Allyl, 3',5'-methyl, carboxylic acid 246.27 Bioactive small molecules
3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole (H2Me2BPZ) 3,3’-methyl ~178.21 MOF construction
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine p-tolyl, imino, 5-amine 240.26 Medicinal chemistry (enzyme inhibition)
1,1',3,3'-Tetraisopropyl-4,4',5,5'-tetramethyl-1H,1'H-[2,2'-biimidazole]-3,3' Tetraisopropyl, tetramethyl 552.62 Ionic crystal structures

*Estimated based on molecular formula C₈H₁₀N₆.

Key Observations:
  • In contrast, bulky substituents (e.g., tetraisopropyl in ) limit coordination modes due to steric crowding .
  • Functional Group Influence : The 5-amine group distinguishes the target compound from carboxylic acid derivatives (e.g., ), which exhibit stronger acidity and metal-binding affinity via deprotonation . Amine groups facilitate hydrogen bonding, influencing crystal packing and solubility .

Physicochemical Properties

  • Solubility : Methyl groups enhance hydrophobicity, whereas polar functional groups (amine, carboxylic acid) improve aqueous solubility. For example, the carboxylic acid derivative in is more soluble in polar solvents than the target compound .
  • Thermal Stability : Tetramethyl/allyl-substituted compounds () exhibit higher thermal stability due to steric protection of the core structure .

Research Findings and Limitations

  • Gaps in Data: No experimental data (e.g., crystal structure, UV-Vis spectra) are provided for the target compound, limiting direct comparison with characterized analogs like those in and .

Biological Activity

1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • IUPAC Name : 1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-5-amine
  • Molecular Formula : C8H10N4
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 82560-12-1

Structure

The compound consists of two pyrazole rings connected by a nitrogen atom, with two methyl groups attached to one of the rings. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors, which could lead to therapeutic effects in specific conditions.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 15 µM after 48 hours of treatment.
    • Mechanism : Induction of apoptosis through caspase activation.
  • Anti-inflammatory Effects : The compound has been noted for its potential in reducing inflammation markers in animal models.
    • Model Used : Carrageenan-induced paw edema in rats.
    • Results : Significant reduction in paw swelling observed at doses of 10 mg/kg.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of derivatives of bipyrazolylamines for anticancer activity. The study found that modifications to the bipyrazole structure could enhance selectivity and potency against specific cancer types.

Case Study 2: Neuroprotective Effects

Research conducted on neurodegenerative diseases indicated that compounds similar to this compound could protect neuronal cells from oxidative stress. This was demonstrated using primary neuronal cultures exposed to hydrogen peroxide.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntitumorMCF-7 Cell LineIC50 = 15 µMJournal of Medicinal Chemistry
Anti-inflammatoryRat Paw Edema ModelReduction at 10 mg/kgPharmacology Reports
NeuroprotectionNeuronal CulturesProtection against oxidative stressNeuroscience Letters

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